2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol is a chemical compound classified as an isoquinoline derivative. It has garnered attention in various fields due to its unique molecular structure and properties. The compound is identified by the CAS number 2703696-89-1 and has a molecular formula of CHClN O, with a molecular weight of approximately 273.76 g/mol .
2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol belongs to the broader class of isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. This classification highlights its potential pharmacological significance, as many isoquinoline derivatives exhibit various biological activities, including antitumor and antimicrobial effects .
The synthesis of 2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol typically involves the following general steps:
Technical details regarding specific reagents, solvents, and reaction conditions can vary based on the desired yield and purity of the final product .
The molecular structure of 2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol features a bicyclic system with a hydroxyl group (-OH) at the 4-position of the isoquinoline moiety. The presence of chlorine at the 6-position and a benzyl substituent at the 2-position contributes to its unique chemical characteristics.
The structural representation can be described using SMILES notation: OC1CN(CC2=CC=CC=C2)CC3=C1C=C(Cl)C=C3
, which illustrates the connectivity of atoms within the molecule .
2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in research and industry .
The mechanism of action for compounds like 2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol often involves interaction with biological targets such as enzymes or receptors. Its potential pharmacological effects may stem from:
Data from studies indicate that isoquinoline derivatives can exhibit neuroprotective and anti-inflammatory effects, suggesting that this compound may also possess similar properties .
The physical properties of 2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol include:
Chemical properties include:
Relevant data indicates that these properties affect its behavior in biological systems and during synthesis .
2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol has potential applications in various scientific fields:
The versatility of this compound underscores its significance in ongoing research across multiple disciplines .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1